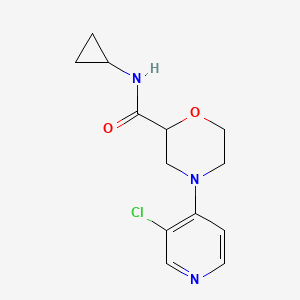![molecular formula C19H25N9O B12263060 9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12263060.png)
9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-metil-6-{4-[2-metil-6-(morfolin-4-il)pirimidin-4-il]piperazin-1-il}-9H-purina es un compuesto orgánico complejo que presenta un núcleo de purina sustituido con varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-metil-6-{4-[2-metil-6-(morfolin-4-il)pirimidin-4-il]piperazin-1-il}-9H-purina típicamente involucra reacciones orgánicas de múltiples pasos. Los pasos clave incluyen:
Formación del anillo de pirimidina: Esto se puede lograr haciendo reaccionar 2-metil-6-(morfolin-4-il)pirimidin-4-amina con los reactivos apropiados.
Formación del anillo de piperazina: El anillo de piperazina se introduce a través de reacciones de sustitución nucleófila.
Síntesis del núcleo de purina: El núcleo de purina se sintetiza mediante reacciones de ciclización que involucran derivados de la formamida.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de las rutas sintéticas anteriores, centrándose en la mejora del rendimiento, la reducción de costos y la escalabilidad. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para mejorar la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo.
Reducción: Las reacciones de reducción pueden dirigirse a los anillos que contienen nitrógeno.
Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes, especialmente en los anillos de pirimidina y piperazina.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Hidrogenación catalítica usando paladio sobre carbono.
Sustitución: Reactivos halogenados y bases fuertes como el hidruro de sodio.
Productos Principales
Los productos principales dependen de las condiciones de reacción específicas, pero pueden incluir varias purinas y pirimidinas sustituidas .
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Sirve como precursor en la síntesis de varios compuestos heterocíclicos .
Biología
En la investigación biológica, se estudia su potencial como inhibidor enzimático. Su estructura le permite interactuar con varios objetivos biológicos, lo que la convierte en una candidata para el desarrollo de fármacos .
Medicina
Medicinalmente, este compuesto se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas. Su capacidad para inhibir enzimas específicas lo convierte en un candidato prometedor para el desarrollo de fármacos .
Industria
En el sector industrial, este compuesto se puede utilizar en la síntesis de materiales avanzados y como catalizador en ciertas reacciones químicas .
Mecanismo De Acción
El mecanismo de acción de 9-metil-6-{4-[2-metil-6-(morfolin-4-il)pirimidin-4-il]piperazin-1-il}-9H-purina involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto se une a estos objetivos, inhibiendo su actividad y ejerciendo así sus efectos biológicos . Las vías involucradas incluyen vías de transducción de señales que son cruciales para la proliferación y supervivencia celular .
Comparación Con Compuestos Similares
Compuestos Similares
6-morfolin-4-il-9H-purina: Este compuesto comparte un núcleo de purina similar pero carece de los sustituyentes adicionales que se encuentran en 9-metil-6-{4-[2-metil-6-(morfolin-4-il)pirimidin-4-il]piperazin-1-il}-9H-purina.
2-metil-6-(morfolin-4-il)pirimidin-4-amina: Este compuesto es un precursor en la síntesis del compuesto objetivo y comparte la estructura del anillo de pirimidina.
Singularidad
La singularidad de 9-metil-6-{4-[2-metil-6-(morfolin-4-il)pirimidin-4-il]piperazin-1-il}-9H-purina radica en su estructura multifuncional, que le permite interactuar con una amplia gama de objetivos biológicos. Esto lo convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales .
Propiedades
Fórmula molecular |
C19H25N9O |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
4-[2-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H25N9O/c1-14-23-15(11-16(24-14)27-7-9-29-10-8-27)26-3-5-28(6-4-26)19-17-18(20-12-21-19)25(2)13-22-17/h11-13H,3-10H2,1-2H3 |
Clave InChI |
IBJVDEQGEXBTPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,5-dimethyl-N-{1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12262986.png)
![3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12262989.png)
![4-(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine](/img/structure/B12262993.png)
![N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12262996.png)

![2-(2-fluorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B12263006.png)
![1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12263008.png)
![1-{1-[(3,4-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12263013.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12263015.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B12263032.png)
![4-[2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263033.png)
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12263035.png)
![4,6-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12263046.png)
![N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12263064.png)
